molecular formula C9H6N2O B1386483 2-Methyl-1,3-benzoxazole-5-carbonitrile CAS No. 903556-80-9

2-Methyl-1,3-benzoxazole-5-carbonitrile

Cat. No.: B1386483
CAS No.: 903556-80-9
M. Wt: 158.16 g/mol
InChI Key: NAHBXMFWPHJPRC-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzoxazole-5-carbonitrile (CAS#: 903556-80-9) is a benzoxazole derivative with the molecular formula C9H6N2O and a molecular weight of 158.16 g/mol . Benzoxazoles are planar, bicyclic aromatic structures that are considered privileged scaffolds in medicinal and pharmaceutical chemistry due to their diverse biological activities and ability to interact with biological receptors . The benzoxazole core is a versatile building block for drug discovery and is found in compounds with a range of reported biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The nitrile group at the 5-position of this specific compound makes it a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies . Researchers utilize this and related benzoxazole derivatives as key precursors in the development of pharmacologically active agents and as structural motifs in materials science . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

2-methyl-1,3-benzoxazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHBXMFWPHJPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3-benzoxazole-5-carbonitrile typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization and subsequent introduction of the cyano group. One common method involves the reaction of 2-aminophenol with an aromatic aldehyde in the presence of a catalyst such as titanium tetraisopropoxide, followed by cyclization to form the benzoxazole ring .

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as nanocatalysts or metal catalysts are often employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,3-benzoxazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activity
Research has indicated that benzoxazole derivatives, including 2-methyl-1,3-benzoxazole-5-carbonitrile, exhibit significant biological activities. A study focusing on the biological activity of benzoxazole derivatives demonstrated their potential as antimicrobial agents against Gram-positive bacteria and as anticancer agents targeting various cancer cell lines such as breast, lung, and liver cancers . The structure-activity relationship (SAR) established in these studies is crucial for guiding further modifications to enhance therapeutic efficacy.

Neurodegenerative Disease Research
Benzoxazole derivatives are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. The unique properties of these compounds may contribute to the development of new therapeutic strategies aimed at ameliorating symptoms or slowing disease progression .

Synthesis and Catalysis

Synthetic Intermediates
this compound serves as a synthetic intermediate in the preparation of various pharmacologically active compounds. Its utility in synthesizing other benzoxazole derivatives has been documented, showcasing its role in creating compounds with enhanced biological activities .

Catalytic Applications
Recent advancements have highlighted the use of this compound in catalytic processes. For instance, it has been utilized in the synthesis of other complex molecules under environmentally friendly conditions using nanocatalysts. The efficiency and high yields achieved through these methods underscore its importance in green chemistry initiatives .

Material Science

Electroluminescent Devices
The compound has been explored for its application in organic light-emitting diodes (OLEDs). It can form complexes with rare earth metals like europium, resulting in materials with efficient electroluminescent properties. This application is particularly relevant for developing advanced display technologies and lighting solutions .

Summary of Research Findings

Application AreaKey Findings
Medicinal ChemistryExhibits antimicrobial and anticancer properties; potential for neurodegenerative diseases.
SynthesisActs as a synthetic intermediate for various bioactive compounds; enhances yields in reactions.
CatalysisUsed in eco-friendly catalytic processes with high efficiency; supports green chemistry.
Material ScienceForms complexes for OLED applications; contributes to advanced material development.

Case Study 1: Antimicrobial Properties

A study evaluated a series of benzoxazole derivatives based on this compound for their antibacterial activity against Bacillus subtilis and Escherichia coli. Results indicated selective activity against Gram-positive bacteria with varying degrees of efficacy, suggesting potential for further development into therapeutic agents .

Case Study 2: Electroluminescent Applications

Research on the electroluminescent properties of europium complexes formed with this compound revealed that these materials could significantly enhance light emission efficiency, making them suitable candidates for OLED technology .

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-benzoxazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can engage in π-π stacking or hydrogen bonding interactions with target molecules, influencing their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 2-methyl-1,3-benzoxazole-5-carbonitrile and related compounds:

Compound Name Core Heterocycle Substituents Molecular Weight Melting Point Key Functional Groups Synthesis Highlights
This compound Benzoxazole Methyl (C2), Cyano (C5) ~159.16 (inferred) N/A Cyano, Methyl, Benzoxazole Not specified in evidence
1H-Benzimidazole-5-carbonitrile () Benzimidazole Cyano (C5), Aryl (C2) 265.27 N/A Cyano, Benzimidazole, Hydroxy Not detailed; commercial availability
5-Ethoxy-4-methyl-1,3-oxazole-2-carbonitrile () Oxazole Ethoxy (C5), Methyl (C4), Cyano (C2) ~152.17 (inferred) N/A Cyano, Ethoxy, Methyl Likely nucleophilic substitution
5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile () Pyrazole Thiadiazole-thio, Phenyl, Cyano 371.1 (M+H) 191.8°C Cyano, Thioether, Thiadiazole Coupling of bromopropanoyl with thiol
5-Nitro-1,3-thiazole-2-carbonitrile () Thiazole Nitro (C5), Cyano (C2) ~155.14 (inferred) N/A Cyano, Nitro Not specified

Key Comparative Insights

Heterocycle Electronic Properties: Benzoxazole vs. Benzimidazole derivatives (e.g., ) often exhibit enhanced hydrogen-bonding capacity due to NH groups, unlike benzoxazoles . Thiazole/Thiadiazole Systems: Thiazole and thiadiazole analogs (e.g., ) introduce sulfur atoms, which can alter redox behavior and metal coordination compared to oxygen/nitrogen-based heterocycles .

Functional Group Impact: Cyano Group Positioning: The cyano group at position 5 in the target compound may enhance electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution. In contrast, cyano groups at position 2 (e.g., thiazole-2-carbonitrile in ) could direct reactivity differently . Methyl vs. Ethoxy Substituents: The methyl group in this compound provides steric hindrance without significant electronic effects, whereas ethoxy groups (e.g., in ) introduce both steric bulk and electron-donating resonance effects .

Synthetic Routes: Pyrazole-4-carbonitriles () are synthesized via thiol-mediated coupling reactions, leveraging bromopropanoyl intermediates . In contrast, benzoxazole derivatives often require cyclization of o-aminophenols with carbonyl compounds, though specifics for the target compound are unclear .

Thermal Stability: The pyrazole derivative in exhibits a high melting point (191.8°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding from amino groups). The target compound’s stability may rely more on aromatic stacking due to the absence of polar substituents .

Applications and Limitations :

  • Pyrazole and thiadiazole derivatives () are prominent in drug discovery (e.g., kinase inhibitors), while benzoxazoles are explored for antimicrobial and optoelectronic applications. The discontinuation of this compound () may reflect challenges in scalability or efficacy compared to sulfur-containing analogs .

Biological Activity

2-Methyl-1,3-benzoxazole-5-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical interactions, and relevant case studies.

Structural Overview

This compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring. Its chemical structure allows for various interactions with biological macromolecules, which underlie its pharmacological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes. For example, it interacts with DNA topoisomerases and protein kinases, disrupting their normal functions and leading to cell cycle arrest or apoptosis in cancer cells.
  • Antimicrobial Activity : The compound exhibits antifungal properties comparable to standard antifungal agents like voriconazole against Aspergillus niger and shows antibacterial activity against various strains including Bacillus subtilis and Escherichia coli .
  • Cell Signaling Modulation : It affects cell signaling pathways by altering gene expression and metabolic processes. This modulation can lead to enhanced apoptosis in cancer cells .

The biochemical properties of this compound include:

  • Solubility : Improved water solubility has been noted for certain derivatives, enhancing their bioavailability.
  • Stability : The compound maintains stability under various laboratory conditions, which is crucial for its efficacy in therapeutic applications.

Biological Activity Summary

Activity Type Target Organism/Cell Line Effect Reference
AntifungalAspergillus nigerComparable activity to voriconazole
AntibacterialBacillus subtilis, E. coliInhibition of bacterial growth
AnticancerHCT116 (human colorectal carcinoma)IC50 = 24.5 µM (vs. 5-FU IC50 = 29.2 µM)
AnticancerVarious cancer cell linesCytotoxic effects observed

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Anticancer Activity Evaluation :
    A study assessed the anticancer properties using the HCT116 cell line. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value of 24.5 µM, demonstrating potency comparable to established chemotherapeutics like 5-fluorouracil (IC50 = 29.2 µM) .
  • Antifungal Studies :
    Research comparing the antifungal efficacy of various benzoxazole derivatives found that this compound showed significant inhibition against Aspergillus niger, suggesting its potential as a therapeutic agent in fungal infections.
  • Structure-Activity Relationship (SAR) :
    Investigations into the SAR indicated that modifications on the benzoxazole structure could enhance biological activity. For instance, introducing electron-withdrawing groups improved anticancer efficacy in synthesized derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methyl-1,3-benzoxazole-5-carbonitrile, and what reaction conditions are critical for optimizing yield?

  • Methodology :

  • Cyclization of 2-aminophenol derivatives : React 2-amino-5-cyanophenol with methyl-substituted aldehydes or ketones under acidic conditions (e.g., acetic anhydride/acetic acid with sodium acetate as a catalyst). Reflux for 2–12 hours to form the benzoxazole core .
  • Nitrile introduction : Use cyano-substituted reagents (e.g., nitrile-containing aldehydes) during cyclization or post-functionalization via nucleophilic substitution. Monitor reaction progress via TLC or GC .
  • Key conditions : Control temperature (80–120°C), solvent polarity (DMF/ethanol mixtures), and catalyst selection (e.g., nano-ZnO for enhanced cyclization efficiency) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify characteristic peaks:
  • Methyl group (2.2–2.4 ppm, singlet in ¹H NMR; ~15–25 ppm in ¹³C NMR).
  • Benzoxazole ring protons (6.5–8.0 ppm, aromatic coupling patterns).
  • Carbonitrile carbon (~115–120 ppm in ¹³C NMR) .
  • IR : Confirm nitrile stretching (~2220 cm⁻¹) and benzoxazole C-O/C-N vibrations (1600–1700 cm⁻¹) .
  • MS : Look for molecular ion peaks (e.g., m/z 174 for C₉H₆N₂O) and fragmentation patterns consistent with the benzoxazole core .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Methodology :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) influencing electrophilic/nucleophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., carbonic anhydrase II) using AutoDock Vina. Focus on binding affinities to nitrile and benzoxazole moieties .
  • ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties for drug discovery applications .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization of derivatives?

  • Methodology :

  • Isotopic labeling : Synthesize deuterated analogs to confirm proton assignments in overlapping regions .
  • 2D NMR (COSY, HSQC) : Resolve complex coupling patterns and assign quaternary carbons.
  • X-ray crystallography : Validate crystal structure if single crystals are obtainable (SHELX refinement preferred) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodology :

  • Forced degradation studies : Expose to acidic/basic conditions (0.1M HCl/NaOH) and heat (40–80°C) for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) under accelerated conditions .

Application-Oriented Questions

Q. What experimental designs are suitable for investigating the antimicrobial potential of this compound derivatives?

  • Methodology :

  • MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Include positive controls (e.g., ciprofloxacin) .
  • Structure-activity relationship (SAR) : Syntize analogs with varying substituents (e.g., halogens, methoxy groups) to correlate electronic effects with activity .

Q. How can the compound’s role in inhibiting specific enzymes (e.g., kinases, oxidases) be mechanistically validated?

  • Methodology :

  • Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations. Analyze inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Fluorescence quenching : Measure changes in enzyme fluorescence upon ligand binding to estimate binding constants (Kd) .

Data Analysis & Optimization

Q. What statistical approaches are recommended for analyzing discrepancies in biological assay reproducibility?

  • Methodology :

  • ANOVA : Compare triplicate data across batches to identify outliers.
  • QSAR modeling : Use partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity .

Q. How can reaction scalability be improved without compromising purity in multi-gram syntheses?

  • Methodology :

  • Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions .
  • DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) via response surface methodology (RSM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1,3-benzoxazole-5-carbonitrile
Reactant of Route 2
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2-Methyl-1,3-benzoxazole-5-carbonitrile

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